3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that features multiple functional groups, including an imidazole ring, a benzofuran moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the benzofuran moiety and the nitrophenyl group. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Benzofuran Moiety: This step may involve the use of a Friedel-Crafts acylation reaction to introduce the benzofuran ring.
Introduction of the Nitrophenyl Group: This can be done via nitration of the corresponding phenyl derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The benzofuran moiety may interact with biological membranes, affecting their properties. The nitrophenyl group can participate in redox reactions, altering cellular redox states.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine, purine, and histamine contain the imidazole ring and exhibit similar chemical properties.
Benzofuran Derivatives: Compounds such as psoralen and angelicin contain the benzofuran moiety and are used in medicinal chemistry.
Nitrophenyl Derivatives: Compounds like nitrobenzene and dinitrophenol contain the nitrophenyl group and are known for their reactivity.
Uniqueness
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one: is unique due to the combination of these functional groups in a single molecule, providing a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C26H24N4O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H24N4O6/c1-16-13-19-14-18(5-8-21(19)36-16)24(31)22-23(17-3-6-20(7-4-17)30(34)35)29(26(33)25(22)32)11-2-10-28-12-9-27-15-28/h3-9,12,14-16,23,31H,2,10-11,13H2,1H3/b24-22- |
InChI Key |
SRRBFRJTDOSBMX-GYHWCHFESA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)[N+](=O)[O-])/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.